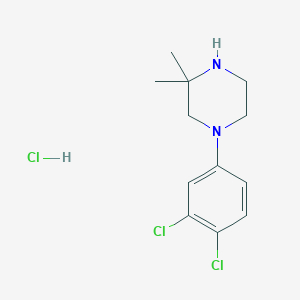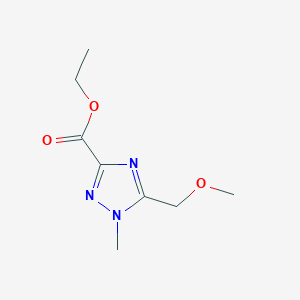
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is a chemical compound. It is an N-substituted piperazine . Its freezing point and boiling point are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm³ and 1.6400 .
Synthesis Analysis
The synthesis of such compounds typically starts with a substituted aryl amine, an aniline, which is treated with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .Molecular Structure Analysis
The molecular formula of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is C10H12Cl2N2 . The average mass is 216.107 Da and the monoisotopic mass is 215.026855 Da .Scientific Research Applications
Crystal Structures and Thermodynamic Properties
Cariprazine, a derivative of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, has been studied for its crystal structures and thermodynamic properties. The research explored the variations in the solid-state conformation of the cariprazine molecule in different crystalline environments, providing insights into the molecular arrangement and stability of this compound (Ye et al., 2018).
Photosynthetic Inhibition in Algae
Studies have shown that derivatives of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, such as 3-(3,4-dichlorophenyl)-1,1′-dimethylurea, inhibit photosynthesis in algae. This inhibition is believed to be related to their action on System II, the part of the photosynthetic machinery involved in light absorption and energy transfer (Ducruet & Lavorel, 1974).
Molecular Structure and Hydrogen Bonding
Research on N,N′-dimethylpiperazine betaines, closely related to 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, has provided valuable insights into their molecular structure and hydrogen bonding characteristics. This includes the study of their interaction with hydrochloric acid and the resulting structural changes (Dega-Szafran et al., 2002).
Solubility in Organic Solvents
The solubility of 4-(3,4-Dichlorophenyl)-1-tetralone, a related compound, in various organic solvents has been investigated. This research provides insight into the solubility behavior of similar compounds, which is crucial for their application in various industrial and pharmaceutical processes (Li et al., 2007).
Inhibition of Uptake into Dopamine and Norepinephrine Neurons
Studies have found that certain derivatives of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, like LR5182, exhibit inhibitory effects on the uptake into dopamine and norepinephrine neurons. This property has implications for the development of drugs targeting these neurotransmitter systems (Fuller et al., 1979).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9;/h3-4,7,15H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYLLVFCLYIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2808198.png)
![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)



![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2808212.png)



![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)
![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)
